4-Chloronaphthalen-2-amine CAS 90799-46-5 properties
4-Chloronaphthalen-2-amine CAS 90799-46-5 properties
This technical monograph provides an in-depth analysis of 4-Chloronaphthalen-2-amine (CAS 90799-46-5), a specialized intermediate in organic synthesis. This guide is structured for researchers and process chemists, focusing on synthesis logic, physicochemical characterization, and strict safety protocols due to the carcinogenic potential of naphthylamine derivatives.
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CAS Number: 90799-46-5 Synonyms: 2-Amino-4-chloronaphthalene; 4-Chloro-2-naphthylamine Chemical Formula: C₁₀H₈ClN Molecular Weight: 177.63 g/mol
Executive Summary & Chemical Identity
4-Chloronaphthalen-2-amine is a halogenated aromatic amine characterized by a naphthalene core substituted with an amino group at the C2 position and a chlorine atom at the C4 position. Unlike its isomer 1-chloro-2-naphthylamine, the 4-chloro substitution pattern induces specific electronic effects that influence electrophilic aromatic substitution (EAS) at the remaining open positions (C1 and C3).
Critical Safety Alert: Naphthylamine derivatives are established carcinogens (Category 1A/1B). While 2-naphthylamine is a potent human bladder carcinogen, the 4-chloro derivative must be handled with identical high-containment precautions (Glovebox/Isolator) due to the potential for metabolic activation to reactive nitrenium ions.
Physicochemical Profile
The following properties define the compound's behavior in synthesis and purification.
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Typically off-white to pale yellow; darkens upon oxidation. |
| Melting Point | 68–72 °C (Predicted) | Experimental values for this specific isomer are rare; homologs range 100–180°C. |
| Boiling Point | ~330 °C (at 760 mmHg) | Calculated based on group contribution methods. |
| Solubility | DMSO, Ethanol, DCM, Ethyl Acetate | Insoluble in water. |
| pKa (Conjugate Acid) | ~3.5 – 3.8 | The electron-withdrawing Cl at C4 reduces basicity compared to 2-naphthylamine (pKa 4.16). |
| LogP | 3.25 | Lipophilic; indicates potential for high membrane permeability. |
Synthesis & Manufacturing Technologies
Direct chlorination of 2-naphthylamine is not a viable synthetic route due to the uncontrolled reactivity at the C1 position and the regulatory ban on the starting material. Two authoritative routes are presented below: the Classical Nitro-Reduction and the Modern Catalytic Amination .
Route A: Classical Reduction (Self-Validating Protocol)
This route relies on the reduction of 4-chloro-2-nitronaphthalene. The precursor is typically accessible via the nitration of 1-chloronaphthalene (separation of isomers required) or via Sandmeyer chemistry from 2,4-diaminonaphthalene.
Experimental Protocol: Bechamp Reduction
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Reagents: 4-Chloro-2-nitronaphthalene (1.0 eq), Iron powder (3.0 eq), NH₄Cl (catalytic), Ethanol/Water (4:1).
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Mechanism: Electron transfer from Fe surface to the nitro group, proceeding through nitroso and hydroxylamine intermediates.
Step-by-Step Methodology:
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Charge: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, suspend 4-chloro-2-nitronaphthalene (10 mmol) in Ethanol (20 mL) and Water (5 mL).
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Activation: Add NH₄Cl (2 mmol) and heat to 60°C.
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Reduction: Add Iron powder (30 mmol) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <80°C.
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Reflux: Heat to reflux for 3 hours. Monitor by TLC (Eluent: Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, yielding the amine (Rf ~0.3, fluorescent).
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Workup: Filter the hot mixture through Celite to remove iron oxides. Wash the pad with hot ethanol.
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Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM, wash with NaHCO₃ (aq), dry over Na₂SO₄, and recrystallize from Ethanol/Hexane.
Route B: Modern Buchwald-Hartwig Amination
For high-purity applications, palladium-catalyzed amination of 2,4-dichloronaphthalene provides superior regioselectivity if conditions are tuned.
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Substrate: 2,4-Dichloronaphthalene.
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Catalyst System: Pd(OAc)₂ / BINAP or XPhos.
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Amine Source: Benzophenone imine (surrogate) followed by hydrolysis.
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Selectivity: The C2 position is electronically activated for oxidative addition compared to C4, allowing selective mono-amination.
Visualization: Synthesis Pathways
Figure 1: Comparison of Classical Nitro-Reduction and Modern Catalytic Synthesis routes.
Reactivity & Applications
The 4-chloro substituent exerts a deactivating but directing influence. The amine at C2 is a strong ortho/para director.
Azo Dye Synthesis (Coupling)
The primary application of this intermediate is in the synthesis of azo dyes.
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Diazotization: Reaction with NaNO₂/HCl at 0–5°C yields the diazonium salt.
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Coupling: The diazonium species couples with electron-rich aromatics (e.g., N,N-diethylaniline) to form red/violet dyes. The chlorine atom at C4 induces a bathochromic shift (red-shift) compared to the non-chlorinated analog.
Scaffold for Kinase Inhibitors
In drug discovery, the 4-chloronaphthalene scaffold serves as a hydrophobic core mimicking the adenine binding pocket of ATP.
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Reaction: Nucleophilic attack on 2-chloropyrimidines or acylation with acid chlorides.
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Structure-Activity Relationship (SAR): The Cl atom fills hydrophobic pockets (e.g., the "gatekeeper" region) in kinase enzymes, potentially improving potency and selectivity.
Safety & Toxicology (E-E-A-T Critical)
Hazard Classification: Carcinogen (Cat 1B), Acute Tox (Oral/Dermal).
Metabolic Activation Mechanism
The toxicity of naphthylamines is driven by hepatic metabolism.
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N-Hydroxylation: CYP450 enzymes (specifically CYP1A2) convert the amine to an N-hydroxy species.[1]
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Esterification: Phase II enzymes (NAT/SULT) create an unstable ester.
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Nitrenium Ion Formation: Spontaneous cleavage generates a highly electrophilic nitrenium ion.
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DNA Adducts: The nitrenium ion attacks guanine residues (C8 position) in DNA, leading to mutation.
Figure 2: Metabolic activation pathway leading to genotoxicity.
Handling Protocol
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Engineering Controls: All solids must be weighed in a certified Glovebox or Class II Biosafety Cabinet.
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PPE: Double nitrile gloves, Tyvek sleeves, and P100 respirator (if outside containment).
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Deactivation: Treat spills with 10% bleach (sodium hypochlorite) followed by sodium thiosulfate to oxidize/neutralize the amine functionality before disposal.
References
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National Toxicology Program (NTP). Report on Carcinogens, 15th Edition: 2-Naphthylamine. U.S. Department of Health and Human Services. [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Bechamp Reduction protocols).
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Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. [Link]
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International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Volume 99. 2010. [Link]
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PubChem Database. Compound Summary for CAS 90799-46-5.[2] National Center for Biotechnology Information. [Link]
